Vofopitant dihydrochloride, also known by its developmental code GR 205171, is a potent and selective antagonist of the neurokinin 1 receptor. It is primarily researched for its potential applications in treating nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. The compound has garnered attention due to its high affinity for the neurokinin 1 receptor, which plays a significant role in the emetic response.
Vofopitant dihydrochloride is classified as a small molecule drug and is recognized under the Chemical Abstracts Service registry number 168266-51-1. It is characterized as a piperidinamine derivative with a molecular formula of C21H23F3N6O and a molar mass of 505.36 g/mol. The compound is typically presented as an off-white to yellowish solid with a purity of at least 95% .
The synthesis of Vofopitant dihydrochloride involves multiple steps that include the formation of key intermediates through various chemical reactions. Although specific synthetic pathways are not detailed in the available literature, it generally includes:
The synthesis may require advanced techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure .
Vofopitant dihydrochloride features a complex molecular structure characterized by several functional groups:
The InChIKey for Vofopitant dihydrochloride is XILNRORTJVDYRH-HKUYNNGSSA-N, which provides a unique identifier for chemical substances in databases. Its three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .
Vofopitant dihydrochloride can participate in various chemical reactions typical of amines and aromatic compounds:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry .
Vofopitant dihydrochloride acts primarily as an antagonist at the neurokinin 1 receptor, which is involved in mediating pain, anxiety, and emesis (vomiting). Its mechanism includes:
This mechanism positions Vofopitant as a potential therapeutic agent for managing emesis in clinical settings .
These properties are crucial for determining the handling, storage, and formulation of Vofopitant dihydrochloride in research applications .
Vofopitant dihydrochloride has been investigated primarily for its anti-emetic properties:
Despite promising results, further studies are needed to fully establish its clinical efficacy across various indications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3